molecular formula C16H20N4OS B5849233 N'~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE

N'~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE

Cat. No.: B5849233
M. Wt: 316.4 g/mol
InChI Key: MBQBKBNWTNTSEJ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a benzothiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of a Schiff base by reacting phenylhydrazine with substituted ketones . This is followed by the condensation of the resulting intermediate with a benzothiophene derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups and the potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-3-20-11(2)12(9-18-20)8-17-19-16(21)14-10-22-15-7-5-4-6-13(14)15/h8-10H,3-7H2,1-2H3,(H,19,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQBKBNWTNTSEJ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)C2=CSC3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)C2=CSC3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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